molecular formula C18H18O4 B2882837 (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 219298-57-4

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2882837
CAS No.: 219298-57-4
M. Wt: 298.338
InChI Key: XJCOZZGFVGJAQR-CSKARUKUSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features two aromatic rings: one substituted with 2,4-dimethoxy groups and the other with a 3-methoxy group. Chalcones are synthesized via Claisen-Schmidt condensation and are studied for their diverse bioactivities, including anticancer, antimalarial, and enzyme inhibitory properties . The methoxy substituents influence electronic properties, solubility, and intermolecular interactions, making this compound a subject of interest in medicinal chemistry.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-6-4-5-14(11-15)17(19)10-8-13-7-9-16(21-2)12-18(13)22-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOZZGFVGJAQR-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound belonging to the flavonoid family. Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 1663469-39-3

Chalcones exhibit their biological activities through various mechanisms:

  • Cell Cycle Regulation :
    • Studies indicate that chalcones can induce cell cycle arrest in different phases. For instance, (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to affect cyclin-dependent kinases (CDKs) and cyclins, leading to G1 or G2/M phase arrest in cancer cells .
  • Induction of Apoptosis :
    • The compound has been reported to promote apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2). This dual action results in enhanced caspase activity and subsequent cell death .
  • Inhibition of Angiogenesis :
    • Chalcones have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect is mediated through the downregulation of vascular endothelial growth factor (VEGF) and other angiogenic factors .

Table 1: Biological Activities of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Cell Cycle ArrestG1/G2 phase arrest in specific cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Case Studies

  • Cancer Cell Lines :
    • In a study involving human breast cancer cells (MCF-7), (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one was shown to significantly reduce cell viability and induce apoptosis via the intrinsic pathway involving mitochondrial dysfunction .
  • Inflammatory Models :
    • Animal models treated with this chalcone exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent .
  • Mechanistic Studies :
    • Research highlighted that the compound's ability to inhibit STAT3 signaling pathways contributes to its anticancer effects by preventing tumor growth and promoting apoptosis in resistant cancer types .

Comparison with Similar Compounds

Structural and Physical Properties

The position and number of methoxy groups significantly affect physical properties like melting points and crystallinity. Key comparisons include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 2,4-dimethoxy (Ring A); 3-methoxy (Ring B) Not reported 328.34 (calculated) -
(E)-3-(2-((E)-4-Hydroxystyryl)-4,6-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (4c) 4,6-dimethoxy + hydroxystyryl (Ring A); 3-methoxy (Ring B) 201.3–203.1 474.52
(2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2) Dimeric; 2,4-dimethoxy (both rings) 201.0–202.5 458.17
(E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (46) 2,4-dimethoxy (Ring A); 4-hydroxy-3,5-dimethoxy (Ring B) Not reported 388.37

Key Observations :

  • The hydroxystyryl hybrid 4c () has a higher melting point (~202°C) than non-hydroxylated analogues, likely due to hydrogen bonding from the hydroxyl group.
  • The dimeric chalcone A2 () has a comparable melting point to 4c , suggesting symmetry and intermolecular interactions stabilize the crystal lattice.
  • Hydroxyl groups (e.g., in compound 46 ) may reduce thermal stability compared to fully methoxylated derivatives .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : and highlight that chlorophenyl or thiophene substituents alter bond lengths and Hirshfeld surfaces. For methoxy-substituted chalcones, 2,4-dimethoxy groups (as in the target compound) likely induce steric hindrance, affecting packing efficiency compared to 3,4-dimethoxy analogues .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ’s (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) form O–H···O bonds, while the target compound’s methoxy groups may engage in weaker C–H···O interactions .

Pharmacokinetic Considerations

The target compound’s three methoxy groups may increase metabolic resistance compared to hydroxylated analogues like compound 46 (), which could undergo faster glucuronidation .

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